molecular formula C10H10N2S B8551601 4-Methyl-2-thiazol-2-yl-phenylamine

4-Methyl-2-thiazol-2-yl-phenylamine

Cat. No. B8551601
M. Wt: 190.27 g/mol
InChI Key: BTOGHWINWFTOQI-UHFFFAOYSA-N
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Patent
US07666834B2

Procedure details

2-Tributylstannanyl-thiazole (600 mg, 1.6 mmol) was reacted with 2-bromo-4-methylaniline (220 mg, 1.2 mmol) according to general procedure [B] for the preparation of substituted anilines described above, which gave the title compound (17 mg, 8%). [M+1] 191.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
8%

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[S:7][CH:8]=[CH:9][N:10]=1)CCC.Br[C:20]1[CH:26]=[C:25]([CH3:27])[CH:24]=[CH:23][C:21]=1[NH2:22]>>[CH3:27][C:25]1[CH:24]=[CH:23][C:21]([NH2:22])=[C:20]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)[CH:26]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Name
Quantity
220 mg
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)C
Step Two
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)N)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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